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Get Quote

Brequinar exerts its effects by specifically targeting mitochondrial DHODH. This enzyme catalyzes the

fourth step in the de novo biosynthesis of uridine monophosphate (UMP), the rate-limiting reaction that

converts dihydroorotate to orotate [1] [2].

Key Pathway and Inhibition Site: The diagram below illustrates the pyrimidine biosynthesis pathway

and the precise point of Brequinar's inhibition.
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Brequinar inhibits DHODH, blocking the *de novo pyrimidine biosynthesis pathway.*

This inhibition leads to a rapid depletion of intracellular pyrimidine nucleotide pools (UTP, CTP, TTP),

which are essential for DNA and RNA synthesis. Consequently, rapidly proliferating cells, such as activated
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lymphocytes and many cancer cells, are susceptible to Brequinar due to their heavy reliance on the de novo

synthesis pathway [1] [3].

Key Experimental Evidence and Protocols

The characterization of Brequinar's mechanism and efficacy involved several critical experiments.

Initial In Vitro Growth Inhibition & Rescue

Early studies established Brequinar's cytostatic effect and its specific link to pyrimidine metabolism.

Objective: To determine if Brequinar's anti-proliferative effect could be reversed by adding

intermediates of the pyrimidine pathway, thus identifying the specific metabolic step inhibited [4].
Protocol Summary:

Cell Lines: L1210 leukemia cells and M5 melanoma cells were cultured.
Treatment: Cells were treated with varying concentrations of Brequinar for 48 hours.

Rescue Assay: Brequinar-treated cells were co-treated with 1 mM uridine, orotic acid,
cytidine, dihydroorotate (DHO), or carbamyl-aspartate.

Outcome Measurement: Cell growth was assessed after 48 hours. The concentration causing
50% growth inhibition (IC₅₀) was calculated.

Key Findings:
Growth inhibition by Brequinar was prevented by uridine or orotic acid, but not by
dihydroorotate or carbamyl-aspartate [4]. This indicated that the target enzyme was located
downstream of dihydroorotate and upstream of orotic acid, precisely where DHODH operates.

Direct Enzyme Inhibition Assay

This experiment provided direct biochemical evidence of Brequinar's potency.

Objective: To measure the direct inhibitory effect of Brequinar on the DHODH enzyme [4].

Protocol Summary:
Enzyme Source: DHODH was isolated from rat liver mitochondria.

Enzyme Activity Assay: The enzyme activity was measured with its natural substrate, L-
dihydroorotate (Km ≈ 12 μM).

Inhibition Assay: The assay was performed in the presence of increasing concentrations of
Brequinar.
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Data Analysis: The inhibition constant (Ki) was determined.

Key Findings:
Brequinar was a potent inhibitor of DHODH with an apparent Ki of about 0.1 μM [4].

The mode of inhibition was characterized as linear mixed type.

In Vivo Distribution and Pharmacokinetics

Understanding the drug's behavior in the body is crucial for its development.

Objective: To investigate the distribution of Brequinar into normal and tumor tissues [5].
Protocol Summary:

Animal Model: Nude mice bearing human colon carcinoma xenografts.
Drug Administration: Mice were given a single intravenous dose of radiolabeled (¹⁴C)

Brequinar sodium.
Sample Collection: Blood and various tissues (tumor, liver, intestine, etc.) were collected at 1,

6, and 24 hours post-administration.
Analysis: Drug concentrations in tissues were determined by measuring radioactivity and

confirmed by HPLC in blood samples.
Key Findings:

Brequinar distributed rapidly to tumors and all tissues within 1 hour.
The tumor-to-blood drug concentration ratio was low (0.19 to 0.41).

Elimination rates from tissues were similar to that from blood.
Intact Brequinar was the primary form present in the blood [5].

Summary of Quantitative Biological Data

The table below consolidates key quantitative findings from various studies on Brequinar.

Parameter Value / Finding Experimental Context Source

DHODH Inhibition
(IC₅₀)

~10-20 nM In vitro, recombinant human

DHODH

[6] [2]

Cellular Growth
Inhibition (IC₅₀)

0.2 μM - >25 μM Varies by cell line (e.g., 0.48 μM

in HCT116, >25 μM in HT-29)

[3] [2]
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Parameter Value / Finding Experimental Context Source

Enzyme Inhibition
Constant (Ki)

~0.1 μM In isolated rat liver mitochondria [4]

Rescue of Cell
Growth

Effective with 1 mM uridine or
orotic acid; not with

dihydroorotate

L1210 and M5 cell cultures [4]

In Vivo Tumor
Distribution

Tumor-to-blood ratio: 0.19 - 0.41 Nude mice with colon carcinoma

xenografts, 1-24h post-IV dose

[5]

Recent Research and Combination Strategies

Despite its potency, Brequinar's efficacy as a single agent in clinical trials for solid tumors was limited,

partly due to salvage pathways that allow cells to import nucleosides from the environment [3]. This has led

to novel combination strategies.

Synergy with Nucleoside Transport Inhibitors: A prominent strategy combines Brequinar with
Dipyridamole, an inhibitor of equilibrative nucleoside transporters (ENTs). This combination prevents

cancer cells from scavenging extracellular uridine, effectively blocking the salvage pathway and
converting Brequinar's action from cytostatic to cytotoxic [3]. The synergy is illustrated below.
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Combining Brequinar with Dipyridamole simultaneously blocks both pyrimidine sources, leading to

synergistic cell death.

Immuno-oncology and Other Applications: Brequinar is being re-evaluated in acute myeloid

leukemia (AML) for its ability to overcome differentiation blockade [6]. It is also investigated as a
broad-spectrum antiviral agent (e.g., against SARS-CoV-2, influenza) and has been shown to

downregulate PD-L1 in cancer cells, suggesting potential for combination with immune checkpoint
inhibitors [7] [6] [2].

Conclusion for Researchers

Brequinar remains a quintessential tool compound and a benchmark DHODH inhibitor. Its well-elucidated

mechanism provides a solid foundation for developing novel therapeutic strategies. Current research is

focused on overcoming its limitations as a single agent through rational drug combinations, such as with

ENT inhibitors, to enhance efficacy and expand its potential applications in oncology, virology, and

immunology.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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